molecular formula C19H20N4O B1251678 ABT-107 CAS No. 855291-54-2

ABT-107

Cat. No.: B1251678
CAS No.: 855291-54-2
M. Wt: 320.4 g/mol
InChI Key: LUKNJAQKVPBDSC-SFHVURJKSA-N
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Description

ABT-107 is a selective agonist for the alpha7 nicotinic acetylcholine receptor. This receptor is part of the cholinergic system, which plays a crucial role in cognitive functions and the cholinergic anti-inflammatory pathway. This compound has shown potential in treating cognitive deficits associated with neurological disorders such as Alzheimer’s disease and schizophrenia .

Mechanism of Action

Target of Action

ABT-107 is a selective agonist for the α7 neuronal nicotinic acetylcholine receptor (nAChR) . The α7 nAChR is a promising target for the treatment of cognitive deficits associated with psychiatric and neurological disorders, including schizophrenia and Alzheimer’s disease .

Mode of Action

This compound interacts with the α7 nAChR, acting as an agonist . This interaction triggers a series of cellular responses, including the activation of signal transduction pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to increase the phosphorylation of the extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB), both of which are key players in cognitive function . Additionally, this compound increases the phosphorylation of the inhibitory residue (Ser9) of glycogen synthase kinase-3 (GSK-3), a primary tau kinase associated with Alzheimer’s disease pathology .

Pharmacokinetics

This compound exhibits good bioavailability in mice, rats, and monkeys, and good CNS penetration in rodents with a brain/plasma ratio of 1 . The half-life of this compound ranges from 7 to 10 hours, and steady state is achieved by day 6 of dosing .

Result of Action

This compound has been shown to protect against nigrostriatal damage in rats with unilateral 6-hydroxydopamine lesions . It improves cognition in various animal models and enhances striatal dopaminergic function . This compound also reduces tau hyperphosphorylation in Alzheimer’s disease transgenic mice .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. In one study, rats concurrently infused with this compound and donepezil showed improved short-term recognition memory . Furthermore, the physiological state of the organism, such as the presence of disease or injury, can also influence the action of this compound .

Preparation Methods

ABT-107 is synthesized through a series of chemical reactions involving the formation of its indole and pyridazine rings. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

ABT-107 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ABT-107 has several scientific research applications:

    Chemistry: this compound is used as a model compound to study the properties and reactions of alpha7 nicotinic acetylcholine receptor agonists.

    Biology: It is used to investigate the role of the alpha7 nicotinic acetylcholine receptor in various biological processes, including neurotransmitter release and cognitive function.

    Medicine: this compound is being studied for its potential therapeutic effects in treating cognitive deficits associated with Alzheimer’s disease and schizophrenia. .

    Industry: This compound is used in the development of new drugs targeting the alpha7 nicotinic acetylcholine receptor.

Comparison with Similar Compounds

ABT-107 is compared with other alpha7 nicotinic acetylcholine receptor agonists such as:

  • RG3487
  • SEN34625/WYE-103914
  • SEN12333
  • Clozapine
  • GTS-21
  • CNI-1493
  • AR-R17779

This compound is unique due to its high selectivity and potency for the alpha7 nicotinic acetylcholine receptor. It has shown higher binding affinity and efficacy in preclinical models compared to other similar compounds .

Properties

IUPAC Name

5-[6-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]pyridazin-3-yl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-2-16-15(5-8-20-16)11-14(1)17-3-4-19(22-21-17)24-18-12-23-9-6-13(18)7-10-23/h1-5,8,11,13,18,20H,6-7,9-10,12H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKNJAQKVPBDSC-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855291-54-2
Record name ABT-107 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0855291542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-107 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXS38HR98H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Clc1ccc(OC2CN3CCC2CC3)nn1
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Synthesis routes and methods II

Procedure details

The product of Example 7A (200 mg, 0.8 mmol) was coupled with 5-indolylboronic acid (161 mg, 1 mmol) according to the procedure of Example 3A. The title product was purified by preparative HPLC (Gilson, column, Symmetry® C-8 7 μm, 40×100 mm. Eluting Solvent, MeCN/H2O (with 0.2% v. TFA) (v. 90/10 to 10/90 over 20 min.) Flow rate, 75 mL/min., uv, 250 nm) as solid (35 mg, yield, 14%). 1H NMR (300 MHz, CD3OD) δ 1.50–1.65 (m, 1H), 1.70–1.93 (m, 2H), 2.00–2.16 (m, 1H), 2.29–2.37 (m, 1H), 2.78–3.05 (m, 5H), 3.44–3.55 (m, 1H), 5.26–5.35 (m, 1H), 6.56 (dd, J=3.3, 1.1 Hz, 1H)), 7.25 (d, J=9.2 Hz, 1H), 7.31 (d, J=3.4 Hz, 1H), 7.51 (d, J=8.8 Hz, 1H), 7.73 (dd, J=8.5, 1.7 Hz, 1H), 8.08 (d, J=9.5 Hz, 1H), 8.14 (d, J=1.7 Hz, 1H) ppm. MS (DCl/NH3): m/z 321 (M+H)+.
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200 mg
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161 mg
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